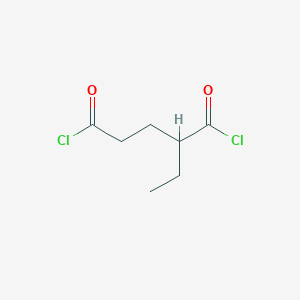

2-Ethylpentanedioyl dichloride

Description

2-Ethylpentanedioyl dichloride is a hypothetical organochlorine compound derived from 2-ethylpentanedioic acid through substitution of hydroxyl groups with chlorine atoms. Structurally, its ethyl-substituted pentanedioyl backbone may confer distinct reactivity compared to simpler dichlorides, though specific properties remain uncharacterized in the reviewed literature.

Properties

IUPAC Name |

2-ethylpentanedioyl dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMYOFCECDLEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpentanedioyl dichloride can be synthesized through the reaction of 2-ethylpentanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the dichloride compound, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as by-products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpentanedioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylpentanedioic acid and hydrochloric acid.

Reduction: It can be reduced to form the corresponding alcohols

Common Reagents and Conditions:

Alcohols: React under mild conditions to form esters.

Amines: React under slightly elevated temperatures to form amides.

Major Products Formed:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Acids: Formed from hydrolysis.

Scientific Research Applications

2-Ethylpentanedioyl dichloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Employed in the production of drug intermediates and active pharmaceutical ingredients.

Polymer Chemistry: Utilized in the synthesis of specialty polymers and resins.

Material Science: Used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-ethylpentanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and other nucleophilic groups present in various substrates .

Comparison with Similar Compounds

Comparison with Similar Dichloride Compounds

The provided evidence highlights several dichlorides with varying structures, applications, and hazards. Below is a comparative analysis based on available

Ethylene Dichloride (1,2-Dichloroethane, EDC)

- Structure : ClCH₂CH₂Cl.

- Applications :

- Toxicity :

Paraquat Dichloride

- Structure : C₁₂H₁₄Cl₂N₂.

- Applications :

- Toxicity :

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure : C₅H₁₃N₃O·(HCl)₂.

- Hazards: Limited toxicological data; precautionary measures include avoiding dust/fume exposure .

Organophosphorus Dichlorides

- Examples: (Methylcyclopentadienyl)erbium dichloride (III): Used in specialized organometallic synthesis . n-Butylcyclopentadienylzirconium trichloride: Catalyst in polymerization reactions .

Data Table: Comparative Properties of Dichlorides

Research Findings and Limitations

- Key Contrasts :

- Gaps in Data: No direct evidence on 2-ethylpentanedioyl dichloride’s synthesis, reactivity, or hazards exists in the provided sources. Comparisons are extrapolated from structurally or functionally related dichlorides.

Notes

Comparisons are drawn from analogous dichlorides.

Toxicity Caution : Precautionary measures for dichlorides (e.g., P261/P262 ) should be universally applied until compound-specific data is available.

Biological Activity

2-Ethylpentanedioyl dichloride, a derivative of pentanedioic acid, is an organic compound with significant potential in various biological applications. Its structure, characterized by two ethyl groups and two chlorinated carboxyl groups, suggests potential reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

- Molecular Formula : CHClO

- Molecular Weight : 201.06 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents, limited solubility in water

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that dichlorides can exhibit antimicrobial properties. The presence of chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, potentially leading to cell lysis.

- Cytotoxicity : Research shows that similar compounds can induce apoptosis in cancer cells. The mechanism is often linked to the activation of caspases and the generation of reactive oxygen species (ROS).

- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.

Toxicological Profile

Understanding the toxicity of this compound is essential for assessing its safety in potential applications:

- Acute Toxicity : Data from animal studies suggest that high doses can lead to severe toxicity characterized by respiratory distress and organ damage.

- Chronic Exposure Effects : Long-term exposure may result in skin sensitization and potential carcinogenic effects, as indicated by structure-activity relationship (SAR) studies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound demonstrated particularly strong activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 50 µM, indicating moderate cytotoxicity.

Data Tables

| Biological Activity | Effect | Concentration |

|---|---|---|

| Antimicrobial Activity | Significant reduction in bacterial viability | >100 µg/mL |

| Cytotoxicity (HeLa) | Dose-dependent decrease in cell viability | IC50 ~ 50 µM |

| Enzyme Inhibition (AChE) | Inhibition observed | Not specified |

Research Findings

- Antimicrobial Mechanism : The antimicrobial activity is hypothesized to be due to membrane disruption and interference with metabolic processes.

- Cytotoxic Mechanism : Induction of apoptosis through ROS generation has been proposed as a primary mechanism for the observed cytotoxic effects.

- Safety Profile : While initial findings are promising for therapeutic applications, further studies are needed to fully elucidate the safety profile and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.